molecular formula C22H23ClN2O4S B1229714 1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone

1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone

Cat. No.: B1229714
M. Wt: 446.9 g/mol
InChI Key: MZUHVPWGQTUABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-[[1-(4-chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone is an aromatic ketone.

Scientific Research Applications

Antitumor Activity

  • A series of derivatives including this compound showed promising antiproliferative effects, particularly against breast cancer cells, suggesting its potential use in cancer treatment (Yurttaş et al., 2014).

Antimicrobial and Antifungal Activities

  • Various derivatives demonstrated moderate to significant antibacterial and antifungal activities, indicating its utility in developing new antimicrobial agents (Gan et al., 2010).
  • New chalcones containing derivatives of this compound have shown potential antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Tomar et al., 2007).

Anti-Inflammatory Properties

  • Derivatives of this compound have been evaluated for their anti-inflammatory activity, showing promising results which could lead to new anti-inflammatory drugs (Karande & Rathi, 2017).

Synthesis and Chemical Properties

  • Studies on the synthesis of related compounds and their derivatives have contributed to the understanding of their chemical properties and potential applications in various fields (Percec et al., 2001).

Properties

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

1-[4-[4-[1-(4-chlorophenyl)sulfonylcyclopropanecarbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C22H23ClN2O4S/c1-16(26)17-2-6-19(7-3-17)24-12-14-25(15-13-24)21(27)22(10-11-22)30(28,29)20-8-4-18(23)5-9-20/h2-9H,10-15H2,1H3

InChI Key

MZUHVPWGQTUABI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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